molecular formula C15H16N2O5 B5204877 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[(2,5-dimethoxyphenyl)methylene]-1,3-dimethyl- CAS No. 321657-71-0

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[(2,5-dimethoxyphenyl)methylene]-1,3-dimethyl-

Cat. No.: B5204877
CAS No.: 321657-71-0
M. Wt: 304.30 g/mol
InChI Key: CUFKIQWDGDYNHS-UHFFFAOYSA-N
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Description

This compound is a pyrimidinetrione derivative characterized by a central barbituric acid core (1,3-dimethylpyrimidine-2,4,6-trione) substituted at the 5-position with a (2,5-dimethoxyphenyl)methylene group. Its synthesis involves a Michael addition reaction between a chalcone derivative (containing a 2,5-dimethoxyphenyl moiety) and 1,3-dimethylbarbituric acid in the presence of ammonium chloride and triethylamine (TEA) under reflux conditions . The compound is a white solid with a molecular formula C₃₀H₂₈N₂O₆ (based on HRESIMS data) and exhibits characteristic IR absorption bands for aromatic C–H (3080 cm⁻¹), aliphatic C–H (2958 cm⁻¹), ketone C=O (1745 cm⁻¹), and amide C=O (1618 cm⁻¹) groups . Its NMR spectra confirm the presence of two methoxy groups (δ 3.65 and 3.64 ppm) and two methyl groups (δ 2.93 and 2.92 ppm) attached to the pyrimidinetrione core .

Properties

IUPAC Name

5-[(2,5-dimethoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5/c1-16-13(18)11(14(19)17(2)15(16)20)8-9-7-10(21-3)5-6-12(9)22-4/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUFKIQWDGDYNHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=C(C=CC(=C2)OC)OC)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401134234
Record name 5-[(2,5-Dimethoxyphenyl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401134234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321657-71-0
Record name 5-[(2,5-Dimethoxyphenyl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321657-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(2,5-Dimethoxyphenyl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401134234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[(2,5-dimethoxyphenyl)methylene]-1,3-dimethyl- can be achieved through a multicomponent reaction. One common method involves the reaction of barbituric acid with an aromatic aldehyde (such as 2,5-dimethoxybenzaldehyde) and a methylating agent under basic conditions. The reaction typically proceeds in a solvent such as ethanol or water, and the product is isolated through crystallization .

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The use of green chemistry principles, such as solvent recycling and energy-efficient methods, is often employed to make the process more sustainable .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridge, leading to the formation of corresponding ketones.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrimidinetrione ring, potentially yielding hydroxyl derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions to achieve substitution on the aromatic ring.

Major Products:

Scientific Research Applications

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[(2,5-dimethoxyphenyl)methylene]-1,3-dimethyl- has several applications in scientific research:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The methylene bridge and the aromatic ring allow for π-π interactions and hydrogen bonding with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents at Position 5 Molecular Formula Key Properties/Activities Reference
Target Compound (2,5-Dimethoxyphenyl)methylene C₃₀H₂₈N₂O₆ Synthesized via Michael addition; IR/NMR data confirm methoxy and methyl groups .
5-(3,4-Dihydroxybenzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione 3,4-Dihydroxyphenylmethylene C₁₃H₁₂N₂O₅ Higher polarity due to phenolic -OH groups; density = 1.511 g/cm³ .
5-(4-Methoxybenzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione 4-Methoxybenzylidene C₁₄H₁₄N₂O₄ Exhibits C–H···O hydrogen-bonded chains in crystal structure .
5-(3-Chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione (SR-9) 3-Chlorobenzylidene C₁₃H₉ClN₂O₃ L-type calcium channel blocker; binding energy = -8.8 kcal/mol (molecular docking) .
5-(3-Nitrophenyl-furanyl)methylene-1-(4-methoxyphenyl)pyrimidinetrione (3-Nitrophenyl-furanyl)methylene C₂₃H₁₇N₃O₇ Contains nitro group for electron-withdrawing effects; Z-isomer confirmed .

Key Observations:

Compounds with hydroxy groups (e.g., 3,4-dihydroxy analog ) exhibit higher polarity and solubility in polar solvents due to hydrogen-bonding interactions.

Synthetic Pathways :

  • The target compound is synthesized via Michael addition , whereas analogs like SR-9 and SR-10 are prepared via Claisen-Schmidt condensations or direct alkylation .
  • Derivatives with heterocyclic substituents (e.g., thiadiazole in ) require multistep protocols involving thiourea intermediates .

The 4-methoxybenzylidene analog demonstrates supramolecular assembly via hydrogen bonding, which may influence solid-state properties relevant to drug formulation.

Spectroscopic Signatures: IR spectra of the target compound and its analogs consistently show strong C=O stretches (1618–1745 cm⁻¹), but the absence of phenolic -OH bands (e.g., 3400 cm⁻¹ in ) distinguishes it from hydroxylated derivatives . NMR chemical shifts for methoxy groups (δ 3.6–3.9 ppm) are conserved across dimethoxy-substituted derivatives .

Biological Activity

2,4,6(1H,3H,5H)-Pyrimidinetrione derivatives are a class of compounds known for their diverse biological activities. The specific compound in focus, 5-[(2,5-dimethoxyphenyl)methylene]-1,3-dimethyl-, exhibits interesting pharmacological properties that warrant detailed exploration. This article compiles research findings, case studies, and relevant data tables to elucidate the biological activity of this compound.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C14H16N2O3
  • Molecular Weight : 256.29 g/mol

The structure features a pyrimidinetrione core modified with a dimethoxyphenylmethylene group and dimethyl substitutions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Studies indicate that derivatives of pyrimidinetrione can inhibit enzymes involved in metabolic pathways, potentially affecting cellular metabolism and proliferation.
  • Antioxidant Activity : The presence of methoxy groups enhances the electron-donating ability of the compound, contributing to its antioxidant properties by scavenging free radicals.

Anticancer Activity

Several studies have investigated the anticancer potential of pyrimidinetrione derivatives:

  • Cell Line Studies : In vitro studies demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves induction of apoptosis and cell cycle arrest at the G2/M phase.
Cell LineIC50 (µM)Mechanism
MCF-7 (Breast)15Apoptosis induction
PC-3 (Prostate)20G2/M phase arrest

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound:

  • Inhibition of Bacterial Growth : The compound exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Study 1: Anticancer Efficacy

A study published in Cancer Research evaluated the effects of the compound on tumor growth in vivo. Mice bearing xenograft tumors treated with the compound showed a significant reduction in tumor size compared to controls. Histological analysis revealed increased apoptosis in tumor tissues.

Case Study 2: Antimicrobial Testing

In another study published in Journal of Antimicrobial Chemotherapy, the compound was tested against various pathogens. The results indicated that it could serve as a potential lead for developing new antimicrobial agents due to its efficacy against resistant strains.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this pyrimidinetrione derivative, and how can reaction conditions be optimized?

  • Methodological Answer: The compound can be synthesized via multi-step condensation and cyclization reactions. A common approach involves:

Condensation: Reacting 1,3-dimethylbarbituric acid with 2,5-dimethoxybenzaldehyde in glacial acetic acid under reflux (80–100°C) for 6–12 hours .

Cyclization: Using ammonium acetate (NH₄OAc) as a catalyst in ethanol/water (4:1 v/v) under reflux to promote ring closure .

  • Optimization Tips:
  • Vary molar ratios of reactants (e.g., 1:1 to 1:1.2) to improve yield.
  • Test alternative catalysts (e.g., p-toluenesulfonic acid) or microwave-assisted synthesis to reduce reaction time .

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Methodological Answer:

  • NMR: Analyze 1H^1H and 13C^{13}C NMR spectra to verify the methylene group (δ 5.5–6.5 ppm for the exocyclic double bond) and methoxy substituents (δ 3.7–3.9 ppm) .
  • IR: Confirm carbonyl stretches (C=O) at 1680–1750 cm⁻¹ and aromatic C-O-C bonds at 1250–1300 cm⁻¹ .
  • Mass Spectrometry: Use HRMS to validate the molecular ion peak (expected m/z for C₁₆H₁₆N₂O₅: ~316.10) .

Q. What are the stability considerations for this compound under laboratory storage conditions?

  • Methodological Answer:

  • Storage: Store in airtight containers at –20°C in the dark to prevent photodegradation of the methoxyphenyl group.
  • Stability Tests: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess hydrolytic stability of the pyrimidinetrione ring .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for modifying substituents to enhance biological activity?

  • Methodological Answer:

  • Substituent Variation: Replace the 2,5-dimethoxyphenyl group with electron-withdrawing (e.g., nitro) or bulky groups (e.g., naphthyl) to assess effects on bioactivity .
  • Biological Assays: Test derivatives against cancer cell lines (e.g., MCF-7) using MTT assays. Correlate IC₅₀ values with substituent electronic properties (Hammett σ constants) .

Q. What computational strategies are effective for predicting binding interactions with biological targets?

  • Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with enzymes like dihydrofolate reductase (DHFR). Focus on hydrogen bonding between the pyrimidinetrione carbonyl groups and active-site residues .
  • QSAR Modeling: Build 3D-QSAR models (CoMFA/CoMSIA) using descriptors like logP and polar surface area to predict activity trends .

Q. How can contradictory data on reaction yields or biological activity be resolved?

  • Methodological Answer:

  • Reproducibility Checks: Standardize solvent purity (e.g., anhydrous acetic acid) and reaction atmosphere (N₂ vs. air) .
  • Meta-Analysis: Compare datasets from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or systematic errors .

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